molecular formula C20H14N2O5 B11584570 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide

Cat. No.: B11584570
M. Wt: 362.3 g/mol
InChI Key: WMMVDYLFHPERCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide: is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 2-position of the dibenzofuran ring, often using methanol and a suitable catalyst.

    Amidation: Coupling of the methoxydibenzo[b,d]furan with 4-nitrobenzoic acid to form the final compound under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as methanol or dichloromethane. Major products formed from these reactions include hydroxylated derivatives, aminated derivatives, and substituted benzamides.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dibenzofuran derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide can be compared with other dibenzofuran derivatives such as:

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C20H14N2O5/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)21-20(23)12-6-8-13(9-7-12)22(24)25/h2-11H,1H3,(H,21,23)

InChI Key

WMMVDYLFHPERCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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